Levofloxacin-13C-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

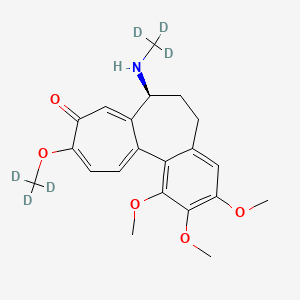

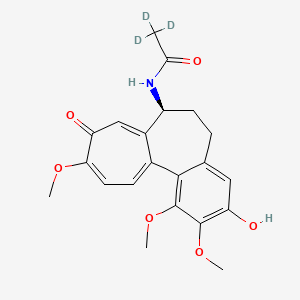

Levofloxacin-13C-d3 is a stable isotope labeled analog of the broad-spectrum antibiotic levofloxacin . It is commonly used in clinical and research settings for pharmacokinetic and pharmacodynamic studies . Levofloxacin-13C-d3 is a fluoroquinolone antibiotic that works by inhibiting bacterial DNA gyrase, an essential enzyme involved in DNA replication and maintenance .

Synthesis Analysis

The synthesis of Levofloxacin-13C-d3 has been studied using ab initio molecular dynamics simulations and experimental speciation . The nitrogen atom binding the methyl group of levofloxacin shows the highest PA value . Furthermore, state-of-the-art Car–Parrinello-like molecular dynamics (CPMD) simulations of levofloxacin under standard, relatively acidic, and basic conditions have been reported .Molecular Structure Analysis

The molecular weight of Levofloxacin-13C-d3 is 365.38 g/mol . The molecular formula is C₁₇¹³CH₁₇D₃FN₃O₄ . The polymorphism of levofloxacin was intensively studied, and the fully solved crystal structure of an anhydrous α form and three newly discovered solvates including n-propanol solvate, ethylene glycol solvate, and acetic acid solvate were reported .Chemical Reactions Analysis

The behavior of levofloxacin under standard and diverse pH conditions in liquid water has been studied by synergistically employing static quantum-mechanical calculations along with experimental speciation studies . The dynamics of the water solvation shells as well as the protonation and deprotonation mechanisms were characterized .Physical And Chemical Properties Analysis

The polymorphism of levofloxacin was intensively studied, and the landscape of polymorphs is not fully understood . All of the newly discovered solvates can be directly dehydrated to an anhydrous γ form, which eventually converted into an anhydrous α form during subsequent heating .Scientific Research Applications

Electrocatalytic Degradation of Levofloxacin

Levofloxacin-13C-d3 is used in studies related to the electrocatalytic degradation of levofloxacin. The presence of chloride ions improves the removal and mineralization efficiency of levofloxacin on all the electrodes. The increased generation of hydroxyl radicals and active chlorine plays a major role in the degradation process .

Measurement in Human Serum via Liquid Chromatography

A green automated solid phase extraction bio-analytical high-performance liquid chromatographic-based technique with fluorescence detection (Aut-SPE-BA-HPLC-FL) has been developed for the quantification of levofloxacin in human serum samples . This methodology showed linearity over a levofloxacin concentration range of 10–10,000 ng/mL .

Design and Synthesis of Thionated Levofloxacin

The structure–activity relationship of levofloxacin has been studied. However, the effect of changing the carbonyl into thiocarbonyl of levofloxacin has not been investigated up to the date of this report .

Mechanism of Action

Safety and Hazards

Future Directions

Levofloxacin-13C-d3 is an important tool for researchers and clinicians alike in the study of antibiotic pharmacology and treatment of bacterial infections . Its stability, effectiveness, and accurate measurement make it an invaluable asset in the field of microbiology and medicine . The synergistic employment of quantum-based calculations and speciation experiments paves the way toward the development of targeted removal approaches of drugs from wastewaters .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Levofloxacin-13C-d3 involves the incorporation of three deuterium atoms and one 13C atom into the Levofloxacin molecule. This can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "Levofloxacin", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Sodium cyanoborohydride (NaCNBH3)", "Sodium borodeuteride (NaBD4)", "Sodium cyanoborodeuteride (NaCNBD3)", "13C-labeled acetic acid" ], "Reaction": [ "The first step involves the reduction of Levofloxacin using NaBH4 in D2O to obtain Levofloxacin-d3.", "Next, Levofloxacin-d3 is reacted with NaCNBH3 in D2O to introduce a deuterium atom at the C-7 position.", "The resulting compound is then reacted with NaBD4 in D2O to introduce two deuterium atoms at the C-6 and C-8 positions.", "Finally, Levofloxacin-d3-d6-d8 is synthesized by reacting Levofloxacin-d3-d6 with NaCNBD3 in D2O and 13C-labeled acetic acid to introduce a deuterium atom at the C-5 position and a 13C atom at the C-2 position." ] } | |

CAS RN |

1261398-33-7 |

Molecular Formula |

C17H17FN3O413CD3 |

Molecular Weight |

365.38 |

Appearance |

White Solid to Pale Yellow Solid |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Related CAS |

100986-85-4 (unlabelled) |

synonyms |

(3S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid-13C-d3 |

tag |

Ofloxacin Impurities |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.